molecular formula C11H10BN3O3 B11741896 4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid

4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid

Cat. No.: B11741896
M. Wt: 243.03 g/mol
InChI Key: LKUCOBOMDPZVHK-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The pyrimidin-2-ylcarbamoyl group attached to the phenyl ring adds unique properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with pyrimidin-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding boronic ester.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boronic esters.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyrimidin-2-ylcarbamoyl group can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-ylcarbamoyl)phenylboronic acid
  • 4-(Pyrimidin-4-ylcarbamoyl)phenylboronic acid
  • 4-(Pyrimidin-5-ylcarbamoyl)phenylboronic acid

Uniqueness

4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid is unique due to the specific positioning of the pyrimidin-2-ylcarbamoyl group, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C11H10BN3O3

Molecular Weight

243.03 g/mol

IUPAC Name

[4-(pyrimidin-2-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C11H10BN3O3/c16-10(15-11-13-6-1-7-14-11)8-2-4-9(5-3-8)12(17)18/h1-7,17-18H,(H,13,14,15,16)

InChI Key

LKUCOBOMDPZVHK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2)(O)O

Origin of Product

United States

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